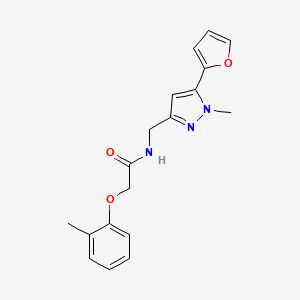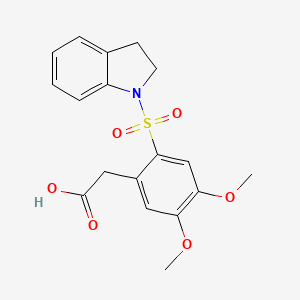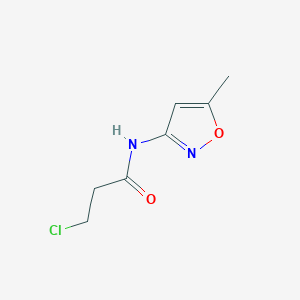
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike many protocols for functionalizing alkyl boronic esters, protodeboronation of pinacol boronic esters is not well-developed . These esters are bench-stable, easy to purify, and often commercially available. They find use in Suzuki–Miyaura couplings and other transformations where the boron moiety remains in the product .
- Hydromethylation of Alkenes : The catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Organic Synthesis and Building Blocks
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, the second intermediate is 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one, and the third intermediate is 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-chlorobenzaldehyde", "aniline", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "p-toluenesulfonic acid", "sodium carbonate", "potassium carbonate", "2-bromoacetophenone", "4-chlorophenylhydrazine", "4-nitrobenzaldehyde", "benzaldehyde", "ethyl 4-chloro-3-oxobutanoate", "2-amino-5-methoxyphenol" ], "Reaction": [ "Synthesis of 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 2-methoxy-1-phenyl-1,3-butanedione. Reaction of 2-methoxy-1-phenyl-1,3-butanedione with hydrazine hydrate in ethanol to form 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Synthesis of 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one: Condensation of 4-chlorobenzaldehyde with aniline in the presence of acetic anhydride to form 4-chloro-N-phenylaniline. Reaction of 4-chloro-N-phenylaniline with phosphorus oxychloride in the presence of sodium carbonate to form 3-(4-chlorophenyl)quinoline-4-carbaldehyde. Condensation of 3-(4-chlorophenyl)quinoline-4-carbaldehyde with benzaldehyde in the presence of potassium carbonate to form 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one.", "Synthesis of 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: Condensation of 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 2-bromoacetophenone in the presence of potassium carbonate to form 5-(2-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Reduction of 5-(2-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with sodium borohydride in ethanol to form 5-(2-methoxyphenyl)-1-(2-hydroxy-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Condensation of 5-(2-methoxyphenyl)-1-(2-hydroxy-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one in the presence of sodium hydroxide to form 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one." ] } | |
CAS-Nummer |
361167-94-4 |
Produktname |
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Molekularformel |
C28H24ClN3O3 |
Molekulargewicht |
485.97 |
IUPAC-Name |
6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
SHDTUEVLHGRKIR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)

![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)


![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)

![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)


![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)
![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)